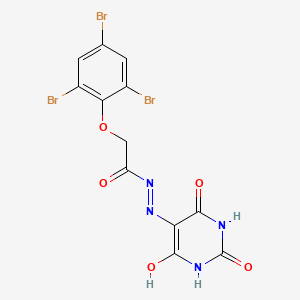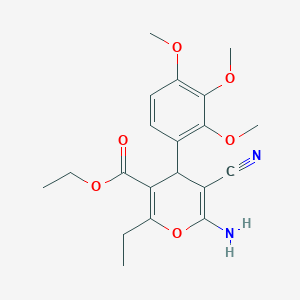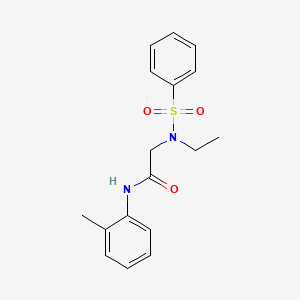![molecular formula C30H24Br2O4 B5201905 [4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate](/img/structure/B5201905.png)
[4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate is a complex organic compound characterized by the presence of multiple aromatic rings and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the esterification of 3-bromobenzoic acid with 4-(3-bromobenzoyl)oxyphenylbutan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, including polymers and coatings. Its unique properties, such as thermal stability and reactivity, make it suitable for various applications.
Mechanism of Action
The mechanism of action of [4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
[4-[2-[4-(3-Chlorobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-chlorobenzoate: Similar structure but with chlorine atoms instead of bromine.
[4-[2-[4-(3-Methylbenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-methylbenzoate: Similar structure but with methyl groups instead of bromine.
Uniqueness
The uniqueness of [4-[2-[4-(3-Bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate lies in its bromine atoms, which confer distinct reactivity and properties compared to its analogs. The presence of bromine can influence the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
[4-[2-[4-(3-bromobenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2O4/c1-3-30(2,22-10-14-26(15-11-22)35-28(33)20-6-4-8-24(31)18-20)23-12-16-27(17-13-23)36-29(34)21-7-5-9-25(32)19-21/h4-19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLXYSXYHXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-iodo-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B5201835.png)
![4-{[(2Z)-5-[(4-METHOXYPHENYL)METHYL]-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID](/img/structure/B5201847.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)




![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)

![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
